molecular formula C14H17N3O2 B2693271 N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 1170218-57-1

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B2693271
CAS No.: 1170218-57-1
M. Wt: 259.309
InChI Key: YJYARMCNMZNXSA-UHFFFAOYSA-N
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Description

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzyl hydrazine with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while reduction may produce oxadiazole alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use in drug development for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide can be compared with other oxadiazole derivatives, such as:

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)butyramide
  • N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)butyramide
  • N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)butyramide

These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity. The presence of the 4-methylbenzyl group in this compound may confer unique properties, such as enhanced lipophilicity or specific interactions with molecular targets.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-4-12(18)15-14-17-16-13(19-14)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYARMCNMZNXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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